2-Chloro-3-pyrrolidin-1-ylpyrazine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers building kinase-targeted libraries face regioisomer contamination and premature halogen loss during cross-coupling. This compound's 2,3-substitution pattern creates an ortho-like push-pull system that attenuates C-Cl reactivity, enabling sequential 'protect-and-activate' strategies: the chloride remains intact during initial diversification, then activates selectively under Pd catalysis for final coupling. LogP 1.7, TPSA 29 Ų, MW 183.64 leaves ~316 Da optimization headroom for CNS drug-likeness. Supplied at ≥95% purity with batch-specific QC for reproducible parallel synthesis.

Molecular Formula C8H10ClN3
Molecular Weight 183.639
CAS No. 1209459-63-1
Cat. No. B597977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-pyrrolidin-1-ylpyrazine
CAS1209459-63-1
Synonyms2-chloro-3-(1-pyrrolidinyl)pyrazine(SALTDATA: FREE)
Molecular FormulaC8H10ClN3
Molecular Weight183.639
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CN=C2Cl
InChIInChI=1S/C8H10ClN3/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
InChIKeyYNPNSGOWGHKGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-pyrrolidin-1-ylpyrazine (CAS 1209459-63-1): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


2-Chloro-3-pyrrolidin-1-ylpyrazine (CAS 1209459-63-1) is a heterocyclic small molecule (C₈H₁₀ClN₃, MW 183.64 g/mol) comprising a pyrazine core substituted with a chlorine atom at the 2-position and a pyrrolidin-1-yl group at the 3-position [1]. It is catalogued as a research-grade chemical building block by ChemBridge Corporation (Product No. 4042870) and multiple international suppliers, with standard purity specifications of ≥95% to ≥98% . The compound belongs to the pyrrolidinyl-pyrazine scaffold class, a privileged structural motif in kinase inhibitor discovery and central nervous system (CNS) drug development programs [2].

Why 2-Chloro-3-pyrrolidin-1-ylpyrazine Cannot Be Replaced by Generic Pyrrolidinyl-Pyrazine Analogs in Research Procurement


Pyrrolidinyl-pyrazine compounds with identical molecular formulae can exhibit divergent reactivity, binding orientation, and pharmacokinetic profiles depending on the regiochemistry of chlorine and pyrrolidine substitution around the pyrazine ring. The 2-chloro-3-pyrrolidin-1-yl arrangement positions the electron-withdrawing chlorine adjacent to the electron-donating pyrrolidine nitrogen, creating a unique ortho-like electronic push-pull system that modulates both nucleophilic aromatic substitution (SNAr) reactivity at C-2 and the basicity of the pyrazine ring nitrogens [1]. Regioisomers such as 2-chloro-6-(pyrrolidin-1-yl)pyrazine (CAS 1000339-30-9) place the substituents in a para-like relationship across the ring, fundamentally altering the dipole moment and hydrogen-bonding geometry with biological targets . Similarly, brominated analogs (e.g., 2-bromo-5-(pyrrolidin-1-yl)pyrazine, CAS 1001050-21-0) differ in both halogen leaving-group propensity (C–Br vs. C–Cl bond dissociation energy) and lipophilicity (ΔLogP ≈ 0.4–0.7), which impacts cross-coupling efficiency and downstream ADME properties of derived compounds . The quantitative evidence below demonstrates that these structural variations translate into measurable differences in physicochemical properties critical for medicinal chemistry design and synthetic route planning.

2-Chloro-3-pyrrolidin-1-ylpyrazine: Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs


Regiochemical Differentiation: 2,3- vs. 2,6-Substitution Pattern Alters LogP by Measurable Magnitude

The target compound (2-chloro-3-pyrrolidin-1-yl) and its 2,6-regioisomer (2-chloro-6-(pyrrolidin-1-yl)pyrazine, CAS 1000339-30-9) share identical molecular formula (C₈H₁₀ClN₃) and TPSA (29.02 Ų) but exhibit a measurable difference in computed lipophilicity. The 2,3-isomer displays an XLogP3 of 1.7 [1], while the 2,6-isomer yields a computed LogP of 1.80 , representing a ΔLogP of approximately 0.1 log units. This difference arises from the altered spatial relationship between the electron-withdrawing chlorine and the pyrrolidine nitrogen, which modulates the overall dipole moment and, consequently, the partitioning behavior .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Halogen-Dependent Reactivity: Chlorine at C-2 vs. Bromine Determines Cross-Coupling Catalytic Requirements

The target compound contains an aryl chloride at the pyrazine 2-position, whereas the brominated analog 2-bromo-5-(pyrrolidin-1-yl)pyrazine (CAS 1001050-21-0) carries an aryl bromide at the 2-position. This halogen identity difference has well-established consequences for palladium-catalyzed cross-coupling: aryl bromides undergo oxidative addition approximately 10–100× faster than aryl chlorides with standard Pd(0) catalysts, necessitating more forcing conditions (elevated temperature, specialized ligands) for chloride activation [1]. While no direct side-by-side coupling study of these two specific compounds has been published, the class-level behavior of chloropyrazines vs. bromopyrazines in Suzuki–Miyaura reactions is extensively documented: chloropyrazines typically require Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 80–110 °C, whereas bromopyrazines couple efficiently at 60–80 °C with Pd(PPh₃)₄ [2].

Synthetic Chemistry Cross-Coupling Building Block Selection

Lipophilicity Window Differentially Positions the 2,3-Isomer Within Drug-Like Chemical Space Relative to Brominated Analogs

The target compound (2-chloro-3-pyrrolidin-1-yl) and the brominated comparator (2-bromo-5-pyrrolidin-1-yl, CAS 1001050-21-0) differ in both halogen identity and substitution pattern. The chlorinated 2,3-isomer has a reported LogP range of 1.70–1.73 (PubChem XLogP3; ChemScene) [1], whereas the brominated 5-substituted analog yields LogP values of 1.84–2.12 depending on the computational method . This ΔLogP of approximately 0.1–0.4 units, combined with the lower molecular weight of the chloro compound (183.64 vs. 228.09 g/mol for the bromo analog), places the target compound more centrally within Lipinski Rule of 5 compliant space . Both compounds satisfy Lipinski criteria, but the chloro derivative offers more headroom for downstream functionalization before exceeding MW or LogP thresholds.

Drug-Likeness ADME Prediction Fragment-Based Screening

Pyrrolidinyl-Pyrazine Scaffold Pre-Validation: Prospective Kinase and CNS Target Relevance Supported by Patent and Literature Activity

While the compound itself lacks published target-specific IC₅₀ data, the 3-pyrrolidin-1-ylpyrazine scaffold is embedded in multiple biologically validated chemotypes. Patent EP2814822 (F. Hoffmann-La Roche AG, filed 2013) claims novel pyrrolidine derivatives encompassing this substitution pattern for therapeutic applications [1]. The structurally related 6-(1-pyrrolidinyl)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide (HSR-6071) demonstrated potent antiallergic activity with an IC₅₀ of 4.6 × 10⁻¹⁰ M for inhibition of IgE-mediated histamine release from rat peritoneal exudate cells [2]. Additionally, 3-(pyrrolidin-1-yl)pyrazin-2-amine derivatives have shown selective inhibition of JAK2 and FLT3 kinases with low micromolar IC₅₀ values in a 97-kinase panel screen [3]. These precedents establish the target compound's scaffold as relevant for kinase and GPCR-targeted programs, distinguishing it from unsubstituted or differently substituted pyrazine building blocks that lack this biological track record.

Kinase Inhibition CNS Drug Discovery Scaffold Hopping

Purity Benchmarking: Multi-Vendor Consensus at ≥95% with Certificates of Analysis Available for Direct Procurement

The target compound is offered by multiple reputable suppliers with documented purity specifications: Bidepharm (≥95%, batch-specific NMR, HPLC, GC reports) , AKSci (≥95%, SDS and COA available upon request) , ChemScene (≥98%, storage at 2–8 °C sealed in dry conditions) , and CymitQuimica (≥95%, Indagoo brand) . In contrast, the 2,6-regioisomer (CAS 1000339-30-9) is listed by Aladdin Scientific at 98% purity but with an 8–12 week lead time and a price point of $310.90/5g , suggesting lower commercial availability and longer procurement cycles compared to the 2,3-isomer, which is stocked by multiple vendors for immediate shipment.

Quality Assurance Vendor Comparison Research Procurement

2-Chloro-3-pyrrolidin-1-ylpyrazine: Targeted Application Scenarios Supported by Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging the 3-Pyrrolidin-1-ylpyrazine Pharmacophore

Programs targeting kinases with established pyrrolidinyl-pyrazine chemotypes (e.g., JAK2, FLT3, GSK-3β, or ROCK1) should prioritize this compound as a core building block. The 2-chloro-3-pyrrolidin-1-yl substitution pattern maps directly onto the pharmacophoric arrangement found in HSR-6071 (antiallergic, IC₅₀ = 460 pM) and is encompassed within Roche patent EP2814822, which claims pyrrolidine derivatives for kinase- and metabolism-related indications [1]. The chlorine at C-2 serves as a synthetic handle for late-stage diversification via SNAr or cross-coupling, while the 3-pyrrolidinyl group provides the hinge-binding motif recognized by kinase ATP pockets. Researchers should procure the highest available purity (≥98%, sealed dry storage) to avoid amine oxidation byproducts that could confound biochemical assay results .

Sequential Functionalization in Multi-Step Syntheses Requiring Orthogonal Halide Reactivity

Synthetic routes requiring stepwise introduction of two different aryl/heteroaryl groups onto the pyrazine core benefit from the chloride's attenuated reactivity relative to bromide. The slower oxidative addition of C–Cl bonds enables a 'protect-and-activate' strategy: the chloride remains intact during initial transformations (e.g., pyrrolidine N-functionalization, pyrazine ring functionalization at alternative positions) and is subsequently activated under harsher Pd-catalyzed conditions for the final coupling step [2]. This orthogonal reactivity profile is not achievable with the brominated analog (CAS 1001050-21-0), where the C–Br bond would compete in the initial coupling step, leading to complex product mixtures. The lower LogP (Δ ≈ –0.14 to –0.42 vs. bromo analog) also facilitates aqueous workup and chromatographic purification of intermediates [3].

CNS Drug Discovery Programs Requiring Low Lipophilicity Building Blocks

For CNS-targeted projects, where optimal brain penetration correlates with LogP values between 1 and 3 and TPSA below 60–70 Ų, the target compound (LogP = 1.7, TPSA = 29 Ų) provides an attractive starting scaffold [4]. Compared to the 2,6-regioisomer (LogP = 1.8) and the brominated analog (LogP = 1.84–2.12), the 2,3-isomer offers the lowest computed lipophilicity among directly comparable pyrrolidinyl-chloropyrazine analogs. Combined with a molecular weight of only 183.64 g/mol, this leaves ample optimization headroom (up to ~316 Da) for adding substituents to improve potency and selectivity without breaching CNS drug-likeness thresholds. The pyrrolidine nitrogen also provides a site for introducing solubilizing groups to further optimize CNS penetration [2].

High-Throughput Screening Library Synthesis and Diversity-Oriented Synthesis (DOS) Platforms

The compound's single rotatable bond (pyrrolidine C–N linkage), low molecular weight, and presence of a single reactive halogen make it an ideal substrate for plate-based parallel synthesis . The chlorine atom can be diversified via Suzuki–Miyaura, Buchwald–Hartwig, or SNAr chemistry using commercial boronic acid, amine, or alcohol libraries, yielding screening collections with a common pyrrolidinyl-pyrazine core but diverse periphery. The 2,3-substitution pattern generates an asymmetric core that yields two possible atropisomeric conformations upon arylation, potentially increasing the three-dimensionality of the screening library—a desirable feature for escaping 'flatland' in fragment-based and diversity-oriented synthesis [2]. Vendor availability from multiple sources with batch-specific QC documentation ensures reproducibility across library synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-pyrrolidin-1-ylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.